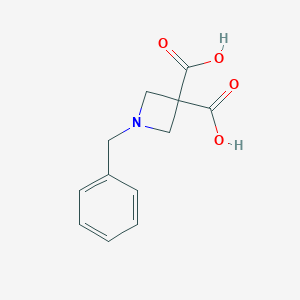

1-benzylazetidine-3,3-dicarboxylic Acid

Descripción

BenchChem offers high-quality 1-benzylazetidine-3,3-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzylazetidine-3,3-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylazetidine-3,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDWGQLVRSTJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Applications of 1-Benzylazetidine-3,3-Dicarboxylic Acid Esters: A Comprehensive Technical Guide

Abstract

The azetidine ring is a highly sought-after structural motif in modern drug discovery, offering unique conformational rigidity and metabolic stability. Specifically, 1-benzylazetidine-3,3-dicarboxylic acid esters (such as diethyl 1-benzylazetidine-3,3-dicarboxylate) serve as critical, versatile intermediates for synthesizing Sphingosine-1-phosphate (S1P) receptor agonists, Bruton's tyrosine kinase (BTK) inhibitors, and transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP). This whitepaper details the mechanistic rationale, optimized step-by-step synthetic protocols, and downstream derivatization pathways for this essential scaffold.

Mechanistic Rationale: Overcoming Cyclization Barriers

Historically, the synthesis of azetidine rings relied on the condensation of epichlorohydrin with benzhydrylamine. This legacy route is notoriously inefficient, requiring up to six days of reaction time and suffering from poor atom economy[1].

To streamline this, researchers pivoted to utilizing commercially available diethyl bis(hydroxymethyl)malonate . However, activating the diol for cyclization presents a significant chemical challenge. Attempted syntheses using mesyl chloride to form a bis-mesylate intermediate failed; the mesylate leaving groups are excessively stable under mild conditions. Forcing the cyclization with benzylamine at elevated temperatures leads to complex decomposition mixtures rather than the desired four-membered ring[2].

The Triflation Breakthrough: The definitive solution relies on the use of trifluoromethanesulfonic anhydride (Tf2O). Triflation generates a highly reactive bis-triflate intermediate. Because the triflate anion is an exceptional leaving group, it readily undergoes a double SN2 displacement by the primary amine (benzylamine)[2]. To prevent the thermal decomposition of the labile bis-triflate, the protocol is engineered as a one-pot, two-stage process: the intermediate is generated at strictly controlled low temperatures (-20 °C) and immediately trapped by the amine[2].

Fig 1: One-pot synthesis workflow of diethyl 1-benzylazetidine-3,3-dicarboxylate.

Experimental Protocol: The One-Pot Synthesis

The following methodology details the optimized, self-validating protocol for the gram-scale synthesis of diethyl 1-benzylazetidine-3,3-dicarboxylate[3],[2].

Step 1: In Situ Triflation (Activation)

-

Preparation: Charge a dry, nitrogen-flushed reaction vessel with diethyl bis(hydroxymethyl)malonate (1.0 eq) and anhydrous acetonitrile (MeCN).

-

Cooling: Cool the solution to -20 °C.

-

Causality Note: Strict temperature control is mandatory. The subsequent addition is highly exothermic, and the bis-triflate intermediate is thermally labile. Allowing the temperature to rise above -10 °C will result in ring-opening side reactions and yield degradation[2].

-

-

Activation: Add triflic anhydride (Tf2O, 2.1 eq) dropwise via an addition funnel, maintaining the internal temperature below -10 °C.

-

Buffering: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

-

Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the generated triflic acid, preventing the acidic degradation of the malonate core without competing with the amine in the subsequent step[2].

-

Step 2: Cyclization

-

Amine Addition: To the in situ generated bis-triflate, add benzylamine (1.0 - 1.2 eq) dropwise.

-

Ring Closure: Allow the reaction mixture to warm to room temperature, then heat to reflux.

-

Causality Note: While the triflate is highly reactive, heating provides the necessary activation energy to overcome the steric strain of closing the four-membered azetidine ring[2].

-

Step 3: Workup and Isolation

-

Concentration: Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Partition the residue between ethyl acetate (EA) and water. Wash the organic layer with brine and dry over anhydrous Na2SO4.

-

Purification: Purify via silica gel column chromatography (eluting with petroleum ether/ethyl acetate) to afford the target compound as a yellow oil[3].

Quantitative Data & Analytical Characterization

To ensure reproducibility and correct structural assignment, the quantitative reaction parameters and analytical NMR data are summarized below.

Table 1: Reaction Parameters & Optimization Rationale

| Parameter | Value / Reagent | Rationale |

| Starting Material | Diethyl bis(hydroxymethyl)malonate (1.0 eq) | Provides the pre-functionalized C3-carbon core. |

| Activating Agent | Triflic Anhydride (2.1 eq) | Generates a highly labile leaving group for rapid cyclization. |

| Base | DIPEA (2.5 eq) | Scavenges acidic byproducts without competing as a nucleophile. |

| Nucleophile | Benzylamine (1.0 - 1.2 eq) | Installs the protected ring nitrogen; easily removed later via hydrogenolysis. |

| Temperature | -20 °C to Reflux | Low temp prevents bis-triflate degradation; reflux drives cyclization. |

| Typical Yield | ~82% | High efficiency for a one-pot double displacement[3]. |

Table 2: 1H NMR Characterization (400 MHz, DMSO-d6)[3]

| Chemical Shift ( δ , ppm) | Multiplicity & Integration | Structural Assignment |

| 7.29 - 7.34 | m, 2H | Aromatic protons (meta) |

| 7.22 - 7.27 | m, 3H | Aromatic protons (ortho, para) |

| 4.17 | q, J = 7.2 Hz, 4H | Ester -CH2- |

| 3.56 | s, 2H | Benzyl -CH2- |

| 3.51 | s, 4H | Azetidine ring -CH2- |

| 1.17 | t, J = 7.2 Hz, 6H | Ester -CH3 |

Downstream Derivatization & Applications

Diethyl 1-benzylazetidine-3,3-dicarboxylate is rarely the final drug candidate; rather, it is a versatile hub for generating highly specialized pharmacophores.

-

Reduction to Diols: Treatment of the diester with Lithium Aluminum Hydride (LiAlH4) in THF cleanly reduces the ester moieties to yield 1-benzylazetidine-3,3-dimethanol (typical yields ~63%). This diol is a direct precursor for synthesizing Immucillins—potent transition state analogue inhibitors of purine nucleoside phosphorylase (PNP) and methylthioadenosine phosphorylase (MTAP)[4].

-

Hydrolysis & Decarboxylation: Saponification of the esters yields a diacid intermediate. Under carefully pH-controlled conditions, this diacid undergoes mono-decarboxylation to form 1-benzylazetidine-3-carboxylic acid. A final hydrogenolysis step removes the benzyl protecting group, yielding azetidine-3-carboxylic acid. This specific fragment is a critical rigidifying moiety in S1P receptor agonists used for treating multiple sclerosis[1].

Fig 2: Downstream derivatization pathways for azetidine-based drug discovery.

Conclusion

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid esters via the triflation of diethyl bis(hydroxymethyl)malonate represents a triumph of synthetic optimization. By understanding the thermal instability of the bis-triflate intermediate and the energetic requirements of four-membered ring closure, chemists can execute this one-pot reaction with high fidelity and excellent yields. The resulting scaffold remains an indispensable building block in the ongoing development of targeted therapeutics.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 3. US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: NMR Data Acquisition and Interpretation for 1-Benzylazetidine-3,3-dicarboxylic Acid

Executive Summary and Chemical Context

Azetidines—four-membered nitrogen heterocycles—are highly valued in modern medicinal chemistry as rigid, metabolically stable bioisosteres for larger rings or aliphatic amines. Specifically, 1-benzylazetidine-3,3-dicarboxylic acid (CAS 106014-87-3) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including c-Met kinase modulators and S1P1 receptor agonists 1.

Analyzing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The molecule features a highly basic azetidine nitrogen and two acidic carboxylic acid groups, meaning it predominantly exists as a zwitterion in neutral environments. Furthermore, the four-membered ring undergoes rapid "butterfly" puckering dynamics at room temperature. This guide provides a comprehensive, self-validating framework for acquiring and interpreting the 1H and 13C NMR spectra of this highly polar, symmetrical scaffold.

Structural Dynamics and Causality in NMR Behavior

To accurately interpret the NMR data of 1-benzylazetidine-3,3-dicarboxylic acid, one must understand the causality behind its spectral behavior:

-

Zwitterionic Invisibility in Non-Polar Solvents: Because the molecule contains both a basic amine (pKa ~ 7.5) and malonic-type dicarboxylic acids (pKa ~ 2.5 and 5.0), it forms a highly polar inner salt. Causality: This renders the compound completely insoluble in standard non-polar NMR solvents like CDCl₃. Highly polar, hydrogen-bond-disrupting solvents such as DMSO-d₆ or D₂O (with NaOD) are strictly required 2.

-

Ring Symmetry and Puckering Dynamics: The azetidine ring has a plane of symmetry passing through the nitrogen (C1) and the quaternary carbon (C3). Causality: At room temperature, the ring undergoes rapid conformational inversion (puckering), which averages the pseudo-axial and pseudo-equatorial environments of the protons at C2 and C4. Consequently, instead of complex AB spin systems, the four azetidine protons collapse into a single, broad singlet on the NMR timescale.

-

Quaternary Carbon Relaxation ( T1 ): The C3 position is fully substituted by two carboxylic acids and the azetidine ring carbons. Causality: Lacking directly attached protons, this carbon experiences highly inefficient longitudinal relaxation ( T1 ) and no Nuclear Overhauser Effect (NOE) enhancement. Specialized acquisition parameters are required to observe it.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates built-in self-validation checkpoints to guarantee data integrity.

Step-by-step experimental workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 15–20 mg of the analyte for 1H NMR, or 40–50 mg if 13C NMR is required in the same tube.

-

Solvent Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (100% isotopic purity, stored over molecular sieves to prevent water contamination).

-

Filtration (Self-Validation Checkpoint 1): Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean 5 mm NMR tube.

-

Causality: Synthesis of this molecule often involves metal catalysts (e.g., Pt/C or NiCl₂) 2. Microscopic paramagnetic particulates drastically accelerate transverse relaxation ( T2∗ ), ruining resolution. Validation: The solution must be optically pristine.

-

-

Probe Tuning and Gradient Shimming (Self-Validation Checkpoint 2): Insert the sample, lock the deuterium frequency, and automatically tune/match the probe. Run a gradient shim routine (TopShim).

-

Validation: Measure the full width at half maximum (FWHM) of the residual DMSO-d₅ quintet at 2.50 ppm. If FWHM > 1.2 Hz, manually adjust Z1/Z2 gradients until homogeneity is achieved.

-

-

Pulse Sequence Configuration:

-

1H NMR: Use a 30° pulse program (zg30). Set the relaxation delay (D1) to 1.5 s. Acquire 16 scans.

-

13C NMR: Use a proton-decoupled sequence (zgpg30). Critical Causality: Set D1 to 2.5–3.0 seconds . The quaternary C3 and carbonyl carbons require extended recovery time. Acquire 512–1024 scans depending on concentration.

-

Quantitative Data Presentation and Interpretation

The following tables summarize the expected chemical shifts for 1-benzylazetidine-3,3-dicarboxylic acid in DMSO-d₆ at 298 K (400 MHz for 1H, 100 MHz for 13C) 3.

Table 1: 1H NMR Data Summary

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Structural Logic |

| Azetidine C2, C4 | 3.95 - 4.10 | Singlet (br) | 4H | Equivalent due to rapid ring puckering and molecular symmetry. Broadness indicates intermediate exchange rates. |

| Benzylic CH2 | 3.75 - 3.85 | Singlet | 2H | Deshielded by both the phenyl ring and the adjacent basic nitrogen. |

| Aromatic (m, p) | 7.25 - 7.35 | Multiplet | 3H | Meta and para protons of the benzyl group. |

| Aromatic (o) | 7.35 - 7.45 | Multiplet | 2H | Ortho protons, slightly more deshielded. |

| Carboxylic OH | ~ 12.5 | Broad Singlet | 2H | Highly dependent on exact water content and zwitterionic equilibrium; often exchanges with residual HDO. |

Table 2: 13C NMR Data Summary

| Position | Chemical Shift (ppm) | Carbon Type | Assignment / Structural Logic |

| Carbonyls | 172.5 | Cq | Highly deshielded C=O carbons. Low intensity due to lack of NOE. |

| Ipso-Ph | 136.2 | Cq | Aromatic carbon attached to the benzylic CH2. |

| Ortho/Meta-Ph | 128.8, 128.2 | CH | Standard aromatic resonances. |

| Para-Ph | 127.4 | CH | Para aromatic resonance. |

| Benzylic CH2 | 61.5 | CH2 | Shifted downfield by the electronegative nitrogen. |

| Azetidine C2, C4 | 58.2 | CH2 | Equivalent carbons in the strained 4-membered ring. |

| Azetidine C3 | 48.5 | Cq | Quaternary carbon. Lowest intensity peak in the spectrum. |

2D NMR Workflows for Structural Elucidation

To definitively prove the connectivity of the synthesized scaffold—especially to differentiate the benzylic CH2 from the azetidine CH2 protons—Heteronuclear Multiple Bond Correlation (HMBC) is strictly required.

Causality in 2D NMR: The HMBC experiment detects long-range ( 2J and 3J ) carbon-proton couplings. By observing which carbons the benzylic protons couple to versus which carbons the azetidine protons couple to, the structural framework is unambiguously validated.

Logical network of key HMBC NMR correlations for 1-benzylazetidine-3,3-dicarboxylic acid.

Interpretation of the HMBC Logic:

-

The Benzylic protons (~3.8 ppm) will show a strong 2J cross-peak to the Aromatic Ipso carbon (~136 ppm) and a 3J cross-peak across the nitrogen to the Azetidine C2/C4 carbons (~58 ppm).

-

The Azetidine protons (~4.0 ppm) will show a critical 3J cross-peak to the Carbonyl carbons (~173 ppm) and a 2J cross-peak to the Quaternary C3 carbon (~48 ppm). They will not show a correlation to the Aromatic Ipso carbon, perfectly differentiating the two aliphatic singlet signals.

References

- Source: Arkivoc 2018, iv, 195-214 (Semantic Scholar)

- Title: EP2213661B1 - c-Met Modulators and Methods of Use (Citing: Miller, R. A.; et al. Syn. Comm. 2003, 33, 3347)

- Title: 1-N-Boc-3-Azetidinecarboxylic acid 1H NMR spectrum Source: ChemicalBook URL

Sources

1-Benzylazetidine-3,3-dicarboxylic Acid: Synthesis, Physicochemical Dynamics, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the demand for conformationally restricted scaffolds has driven the exploration of small, strained heterocycles. 1-Benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3) represents a highly specialized, structurally rigid building block[1]. Characterized by a highly strained four-membered azetidine ring, a geminal dicarboxylic acid moiety at the 3-position, and an N-benzyl protecting group, this compound serves as a critical intermediate. It is instrumental in the synthesis of foldamers, selective estrogen receptor modulators (SERMs), and kinase inhibitors (such as c-Met modulators)[2][3].

This technical guide provides an in-depth analysis of its physicochemical properties, process chemistry, and step-by-step synthetic methodologies, designed for researchers and drug development professionals seeking to leverage this scaffold in novel therapeutic architectures.

Physicochemical Properties & Structural Dynamics

The utility of 1-benzylazetidine-3,3-dicarboxylic acid stems from its unique structural constraints. The four-membered ring enforces a rigid spatial orientation of the geminal carboxylic acids, significantly altering the trajectory of subsequent functionalizations compared to acyclic analogs.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 1-Benzylazetidine-3,3-dicarboxylic acid |

| CAS Registry Number | 106014-87-3 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Appearance | White to pale yellow solid |

| Ring Strain Energy | ~26 kcal/mol (azetidine core) |

| Predicted pKa (Amine) | ~8.0 – 8.5 (Basic N-benzylazetidine center) |

| Predicted pKa (Carboxyls) | pKa₁ ~ 2.5, pKa₂ ~ 4.5 |

Zwitterionic Nature and Steric Hindrance

In aqueous and physiological environments, the molecule exists primarily as a zwitterion. The basicity of the azetidine nitrogen is slightly attenuated by the electron-withdrawing nature of the adjacent sp³ carbons linked to the gem-dicarboxylic acids. The dual carboxylic acid groups at the 3-position create significant steric bulk, which dictates the kinetics of downstream coupling reactions (e.g., amidation or esterification). The N-benzyl group provides essential lipophilicity and prevents premature ring-opening or unwanted side reactions at the secondary amine during harsh oxidative synthesis steps.

Synthetic Methodologies & Process Chemistry

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid requires a delicate balance: the aggressive oxidation of primary alcohols to carboxylic acids must be achieved without cleaving the highly strained azetidine ring.

The Nickel-Catalyzed Hypobromite Oxidation

The industry-standard protocol, derived from US Patent 4,778,577[4], utilizes N-benzyl-3,3-bis(hydroxymethyl)azetidine as the starting material. The reaction employs bromine in aqueous sodium hydroxide, catalyzed by nickel(II) chloride.

Mechanistic Causality:

-

Formation of the Oxidant: Bromine reacts with NaOH to form sodium hypobromite (NaOBr).

-

Catalyst Activation: Nickel(II) chloride reacts with NaOH to precipitate as green Nickel(II) hydroxide[Ni(OH)₂]. The hypobromite then oxidizes Ni(OH)₂ to a black, higher-valent Nickel(III) oxide-hydroxide (NiOOH) species.

-

Alcohol Oxidation: The NiOOH acts as the active catalytic surface, efficiently oxidizing the primary alcohols to carboxylic acids via a radical or hydride-transfer mechanism, before being reduced back to Ni(OH)₂.

-

Ring Preservation: This heterogeneous catalytic method is highly chemoselective. It prevents the over-oxidation or thermal degradation of the azetidine ring, which is a common failure point when using harsher oxidants like Jones reagent or potassium permanganate.

Figure 1: Nickel-catalyzed oxidative synthesis of 1-benzylazetidine-3,3-dicarboxylic acid.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol outlines the exact stoichiometric and procedural causality required for successful synthesis and isolation[4].

Step-by-Step Oxidation Workflow

-

Preparation of the Reaction Matrix:

-

Dissolve 9.3 g of Sodium Hydroxide (NaOH) in 50 mL of deionized water.

-

Purpose: Establishes the highly alkaline environment required for hypobromite generation and keeps the resulting carboxylic acids deprotonated (as soluble sodium salts), driving the reaction forward.

-

-

Substrate and Catalyst Introduction:

-

Add 2.1 g of N-benzyl-3,3-bis(hydroxymethyl)azetidine and 1.5 g of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to the alkaline solution.

-

Observation: A green precipitate of Ni(OH)₂ will form immediately.

-

-

Controlled Oxidation:

-

Slowly add 10.6 g of Bromine (Br₂) dropwise over a period of 8 hours, maintaining the temperature strictly at 20°C.

-

Crucial Control: The slow addition prevents thermal spikes (the reaction is exothermic) which could lead to azetidine ring-opening. The temperature control ensures the stability of the transient NiOOH catalyst.

-

-

Maturation and Filtration:

-

Allow the mixture to stir overnight at room temperature.

-

Filter off the green precipitate (spent Nickel hydroxide). The filtrate contains the target compound as a highly soluble disodium salt.

-

-

Isolation via Differential Solubility:

-

Evaporate the aqueous filtrate to complete dryness.

-

Boil the resulting solid residue in absolute ethanol.

-

Causality: The disodium salt of the organic product and sodium bromide (NaBr) exhibit different solubility profiles in hot ethanol compared to residual inorganic salts. Separate the insoluble materials, and subject the ethanol-soluble fraction to controlled acidification to precipitate the pure 1-benzylazetidine-3,3-dicarboxylic acid.

-

Applications in Drug Development

The 1-benzylazetidine-3,3-dicarboxylic acid scaffold is a privileged structure in modern pharmacology due to its ability to act as a rigid, three-dimensional vector for pharmacophores.

-

Estrogen Receptor Modulators (SERMs): The scaffold is utilized to synthesize fluorinated azetidine derivatives. By manipulating the carboxylic acid groups and subsequently debenzylating the nitrogen, researchers create intermediates like 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, which are critical for targeting estrogen receptor-positive (ER+) breast cancers[2].

-

c-Met Kinase Inhibitors: The gem-dicarboxylic acid moiety can undergo mono-decarboxylation or specific amidation to generate highly selective c-Met modulators. These kinase inhibitors are vital in oncology for disrupting tumor growth, angiogenesis, and metastasis[3].

-

Foldamers and Peptidomimetics: In structural biology, the azetidine core is incorporated into synthetic oligomers (foldamers). The rigid bond angles of the four-membered ring force the peptide backbone into predictable, stable secondary structures that resist proteolytic degradation[5][6].

Figure 2: Structural derivatization pathways of the azetidine scaffold in drug discovery.

References

-

PrepChem Database. Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. PrepChem. Available at:[Link]

- United States Patent Office.US4778577A: Process for preparing azetidine derivatives; and intermediates therein. Google Patents.

-

World Intellectual Property Organization. WO 2018/108954: Synthesis of Estrogen Receptor Modulating Compounds. Googleapis. Available at:[Link]

-

Justia Patents. c-Met modulators and methods of use. Justia. Available at: [Link]

Sources

- 1. 106014-87-3_化工字典 [hxchem.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patents.justia.com [patents.justia.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-azetidinecarboxylic Acid | 36476-78-5 | Benchchem [benchchem.com]

- 6. 3-azetidinecarboxylic Acid | 36476-78-5 | Benchchem [benchchem.com]

1-Benzylazetidine-3,3-dicarboxylic Acid: Engineering Conformational Constraints in Peptidomimetics and Small Molecules

Executive Summary

The transition from flexible linear peptides to conformationally constrained analogs is a cornerstone of modern drug discovery. By restricting the conformational space of a molecule, researchers can drastically reduce the entropic penalty of receptor binding, thereby increasing target affinity and metabolic stability. 1-Benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3) has emerged as a highly versatile, sterically constrained building block. Featuring a strained four-membered ring, an orthogonal N-benzyl protecting group, and a geminal dicarboxylic acid moiety, this compound serves as a critical intermediate for synthesizing protease-resistant macrocycles, γ-turn inducing peptidomimetics, and novel small-molecule therapeutics.

This technical guide dissects the structural rationale, synthetic methodology, and downstream applications of 1-benzylazetidine-3,3-dicarboxylic acid, providing actionable, field-proven insights for drug development professionals.

Structural & Mechanistic Rationale

The Azetidine Ring as a Conformational Restrictor

The incorporation of unnatural amino acids into peptide backbones is primarily driven by the need to control secondary structure. While five-membered proline derivatives are classically known to induce β-turns, the tighter ring strain of the four-membered azetidine ring alters the backbone dihedral angles (φ, ψ). As demonstrated in comparative studies, [4]. This unique geometric trajectory is highly advantageous for forcing head-to-tail macrocyclization in short peptides (e.g., tetrapeptides), which are otherwise entropically disfavored from cyclizing.

Orthogonal Functionality of the 3,3-Dicarboxylic Motif

The geminal dicarboxylic acid at the 3-position provides dual reactive handles. In solid-phase peptide synthesis (SPPS), one carboxylic acid can be integrated into the primary peptide backbone, while the second serves as an orthogonal branching point for side-chain derivatization (e.g., fluorophore attachment, PEGylation, or cross-linking). Furthermore, the N-benzyl group is highly stable under both acidic and basic conditions, yet it can be cleanly removed via palladium-catalyzed hydrogenolysis once the structural framework is established, allowing for [5].

Experimental Methodology: Synthesis & Validation

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid requires the precise oxidation of its diol precursor, N-benzyl-3,3-bis(hydroxymethyl)azetidine. The challenge lies in driving the oxidation to the dicarboxylic acid without causing the strained four-membered ring to undergo oxidative cleavage.

Protocol: Catalytic Oxidation via in situ Nickel Peroxide

Objective: High-yield, non-destructive oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine to 1-benzylazetidine-3,3-dicarboxylic acid.

Self-Validating System: This protocol utilizes an in-process control (IPC) step using Thin-Layer Chromatography (TLC) and post-reaction 1H-NMR validation to ensure the azetidine ring remains intact.

Step-by-Step Methodology:

-

Alkaline Solubilization: Dissolve 2.1 g of N-benzyl-3,3-bis(hydroxymethyl)azetidine in 50 mL of water containing 9.3 g of sodium hydroxide (NaOH). Causality: The highly basic environment is mandatory to form the active nickel peroxide catalytic species and to maintain the resulting dicarboxylic acid in solution as a soluble sodium salt.

-

Catalyst Seeding: Add 1.5 g of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to the mixture. Causality: Nickel acts as a redox mediator. In the presence of NaOH and bromine, it forms nickel(III) oxide hydroxide (NiOOH), which selectively oxidizes primary alcohols to carboxylic acids under mild conditions without cleaving the N-benzyl bond [1].

-

Controlled Oxidation: Slowly add 10.6 g of Bromine (Br₂) dropwise at 20°C over an 8-hour period. Causality: Bromine serves as the stoichiometric terminal oxidant. The slow, controlled addition prevents thermal runaway; exceeding 20°C risks thermal degradation and ring-opening of the highly strained azetidine core.

-

Maturation & IPC Validation: Stir the mixture overnight. Validation: Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 8:2). The disappearance of the diol precursor confirms reaction completion.

-

Filtration & Isolation: Filter off the green precipitate (reduced nickel hydroxide). Evaporate the aqueous filtrate to dryness. Boil the solid residue in ethanol and filter. Causality: Ethanol selectively dissolves organic byproducts, leaving the desired product (as a sodium salt) and sodium bromide as insoluble material.

-

Acidification: Dissolve the insoluble material in minimal water and carefully acidify with HCl to precipitate the free 1-benzylazetidine-3,3-dicarboxylic acid. Final Validation: Confirm structural integrity via 1H-NMR. The disappearance of the hydroxymethyl methylene protons (~3.8 ppm) and the retention of the distinct azetidine ring protons (~4.0 ppm) validates that the ring has not opened.

Fig 1: Catalytic oxidation workflow for 1-benzylazetidine-3,3-dicarboxylic acid synthesis.

Applications in Drug Discovery & Peptidomimetics

γ-Turn Induction and Macrocyclization

When the debenzylated derivative of azetidine-3,3-dicarboxylic acid is incorporated into a linear peptide precursor, the steric clash and restricted dihedral angles force the peptide backbone to fold back on itself. This entropic pre-organization significantly lowers the activation energy required for head-to-tail macrocyclization.

Fig 2: Mechanism of γ-turn induction and macrocyclization by azetidine constraints.

Small Molecule Therapeutics: GABA and PPAR Modulators

Beyond peptides, the azetidine core is a highly effective bioisostere in small molecule drug design.

-

GABA Uptake Inhibitors: Azetidine derivatives act as conformationally constrained analogs of gamma-aminobutyric acid (GABA) or beta-alanine. By locking the distance and angle between the basic nitrogen and the carboxylic acid, [2].

-

Metabolic Diseases: Azetidinone acids and azetidine-derived scaffolds have been successfully utilized to discover [3], which are critical targets for the treatment of diabetes and dyslipidemia. The rigid 3S,4S stereochemistry allows for precise docking within the dual receptor pockets.

Quantitative Data & Comparative Analysis

To understand the value of azetidine constraints against traditional scaffolds, we must look at the pharmacological and structural metrics. Table 1 summarizes the impact of ring size and substitution on turn induction and receptor affinity.

Table 1: Comparative Structural and Pharmacological Properties of Constrained Analogs

| Analog / Scaffold | Ring Size | Primary Turn Induction | Target Application | Key Pharmacological Metric |

| Azetidine-3,3-dicarboxylic acid | 4-membered | γ-turn | Macrocyclic Peptides / PPAR Agonists | Enhances macrocyclization yield; Dual PPARα/γ binding |

| Proline Derivatives | 5-membered | β-turn | General Peptidomimetics | Standard baseline for turn induction |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | 4-membered | N/A (Small Molecule) | GAT-1 / GAT-3 Inhibitors | IC₅₀ = 26.6 µM (GAT-1) [2] |

| Azetidin-2-ylacetic acid derivatives | 4-membered | N/A (Small Molecule) | GABA Uptake Inhibitors | IC₅₀ = 2.01 µM (GAT-1) [2] |

Conclusion

1-Benzylazetidine-3,3-dicarboxylic acid is far more than a simple unnatural amino acid; it is a structural engineering tool. By leveraging its unique ring strain to induce γ-turns and utilizing its orthogonal functional groups for complex syntheses, drug development professionals can overcome the entropic barriers of macrocyclization and design highly specific, metabolically stable therapeutics.

References

-

Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. PrepChem. Available at:[Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

-

Discovery of azetidinone acids as conformationally-constrained dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]

-

Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters (ACS Publications). Available at:[Link]

A Technical Guide to 1-Benzylazetidine-3,3-dicarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in contemporary drug discovery. Their unique structural and physicochemical properties, including a high degree of sp³ character and conformational rigidity, offer medicinal chemists a powerful tool to enhance the pharmacological profiles of therapeutic candidates. The incorporation of the azetidine motif can lead to improved metabolic stability, increased aqueous solubility, and refined receptor-binding interactions. This guide provides an in-depth technical overview of a key derivative, 1-benzylazetidine-3,3-dicarboxylic acid, a versatile building block and intermediate in the synthesis of novel therapeutics.

Core Compound Identification

CAS Number: 106014-87-3[1]

While the dicarboxylic acid is assigned the CAS number 106014-87-3, it is important to note that the corresponding mono-acid, 1-benzylazetidine-3-carboxylic acid, is more widely documented under CAS number 94985-27-0.

Synthesis and Mechanistic Considerations

The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid is a multi-step process that requires careful control of reaction conditions. The primary route involves the oxidation of a di-hydroxymethyl precursor.

Experimental Protocol: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid

This protocol outlines the synthesis of the target compound from N-benzyl-3,3-bis(hydroxymethyl)azetidine.

Materials:

-

N-benzyl-3,3-bis(hydroxymethyl)azetidine

-

Sodium hydroxide (NaOH)

-

Nickel chloride hexahydrate (NiCl₂·6H₂O)

-

Bromine (Br₂)

-

Deionized water

-

Ethanol

Procedure:

-

In a suitable reaction vessel, prepare an aqueous solution of sodium hydroxide.

-

To this solution, add N-benzyl-3,3-bis(hydroxymethyl)azetidine and nickel chloride hexahydrate.

-

Cool the mixture to 20°C and slowly add bromine over a period of 8 hours, maintaining the temperature at 20°C.

-

After the addition is complete, allow the mixture to stir overnight at room temperature. A green precipitate of nickel hydroxide will form.

-

Filter the reaction mixture to remove the nickel hydroxide precipitate.

-

Evaporate the filtrate to dryness to obtain a solid residue.

-

Boil the residue in ethanol. The desired product, as its sodium salt, and sodium bromide will be insoluble.

-

Separate the insoluble material and proceed with workup to isolate the N-benzyl-azetidine-3,3-dicarboxylic acid.[2]

Causality of Experimental Choices:

-

Nickel Chloride Catalyst: The use of a nickel salt as a catalyst is crucial for the selective oxidation of the primary alcohols to carboxylic acids under these conditions.

-

Slow Addition of Bromine: The slow, controlled addition of bromine is necessary to manage the exothermicity of the reaction and to prevent the formation of undesired byproducts.

-

Basic Conditions: The use of sodium hydroxide is essential to facilitate the oxidation and to neutralize the hydrobromic acid formed during the reaction.

Synthesis Workflow

Caption: Synthetic pathway to 1-benzylazetidine-3,3-dicarboxylic acid.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 1-benzylazetidine-3,3-dicarboxylic acid is not extensively reported in the literature, suggesting it is primarily used as an in-situ generated intermediate. However, based on the structure and data from the related mono-acid, the following properties can be anticipated.

| Property | Predicted/Inferred Value |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Likely soluble in polar organic solvents and aqueous base. |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and benzylic protons around 3.6 ppm), as well as signals for the azetidine ring protons. The protons on the carbons adjacent to the carboxyl groups would likely appear as singlets.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the carboxylic acids in the range of 170-180 ppm. Signals for the aromatic carbons of the benzyl group would be observed between 120-140 ppm, along with the benzylic carbon and the carbons of the azetidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid groups from approximately 2500 to 3300 cm⁻¹. A strong, sharp C=O stretching absorption for the carbonyl groups should appear around 1700-1725 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂ and cleavage of the benzyl group.

Applications in Drug Development

The primary application of 1-benzylazetidine-3,3-dicarboxylic acid and its derivatives in drug discovery is as a leaving group in platinum-based anticancer agents.

Role in Oxaliplatin Derivatives

A series of novel oxaliplatin derivatives have been synthesized using 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups. In these complexes, the dicarboxylate moiety coordinates to the platinum center and is subsequently displaced upon interaction with DNA, the ultimate target of these drugs. The rationale behind using this specific leaving group is to modulate the reactivity and toxicity profile of the platinum complex. The cytotoxicity of these novel derivatives has been evaluated against various cancer cell lines, with some exhibiting activity comparable to or greater than the established drug carboplatin.

Caption: Conceptual role of the dicarboxylate as a leaving group in platinum-based anticancer agents.

Safety and Handling

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-Benzylazetidine-3,3-dicarboxylic acid is a valuable, albeit not extensively characterized, synthetic intermediate in medicinal chemistry. Its primary utility lies in its role as a leaving group in the development of novel platinum-based anticancer agents, where it can be used to fine-tune the pharmacological properties of the parent drug. The synthesis of this compound, while requiring specific conditions, is achievable from readily available starting materials. As the interest in azetidine-containing scaffolds continues to grow, further exploration of the chemistry and applications of this and related dicarboxylic acids is warranted.

References

-

Codow. CAS 106014-87-3 | 1-Benzylazetidine-3,3-dicarboxylic acid,≥95%. Available from: [Link]

-

PubChem. 1-Benzylazetidine-3-carboxylic acid. Available from: [Link]

-

Zhang, J., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemical Biology & Drug Design, 83(1), 115-25. Available from: [Link]

-

PrepChem. Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. Available from: [Link]

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available from: [Link]

-

Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. Available from: [Link]

- Google Patents. Preparation of 1-benzylazetidine-3-ol derivatives.

-

PrepChem. Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid. Available from: [Link]

Sources

Thermodynamic Solubility Profiling of 1-Benzylazetidine-3,3-dicarboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary

In the landscape of pharmaceutical intermediate development, 1-benzylazetidine-3,3-dicarboxylic acid (CAS 106014-87-3) presents a highly specific physicochemical challenge. Standard dissolution protocols frequently fail when applied to this molecule because it does not behave as a traditional neutral organic solute. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical observation, providing a mechanistic, causality-driven framework for understanding and manipulating the solubility of this complex zwitterionic building block in organic solvents.

Physicochemical Architecture & Zwitterionic Dynamics

To predict and manipulate the solubility of 1-benzylazetidine-3,3-dicarboxylic acid, one must dissect its molecular architecture. The molecule features a highly basic tertiary azetidine nitrogen (typical conjugate acid pKa≈11.3 ) [[1]]([Link]) and two geminal carboxylic acid moieties (typical pKa1≈2.7 ) .

Because of this vast pKa differential, the molecule exists almost exclusively as a zwitterion in both the solid state and in neutral aqueous media .

-

The Causality of Poor Organic Solubility: Zwitterionic polymorphs exhibit exceptionally high lattice energies driven by robust intermolecular ionic networks (e.g., N+–H⋯O− interactions) . Non-polar organic solvents lack the dielectric capacity and hydrogen-bond acceptor/donor capabilities required to overcome this lattice energy.

-

The Lipophilic Contribution: Unlike unsubstituted azetidine-3-carboxylic acid, the presence of the N -benzyl group introduces a lipophilic domain . This slightly reduces the overall crystal lattice energy and improves solvation in moderately polar aprotic solvents compared to standard amino acids.

Figure 1: pH-dependent ionization states of 1-benzylazetidine-3,3-dicarboxylic acid.

Predictive Solubility Matrix in Organic Solvents

Quantitative solubility data for zwitterions is highly dependent on the solvent's ability to disrupt the ionic lattice. Below is a synthesized predictive data matrix based on the dielectric constants ( ε ) and hydrogen-bonding capabilities of various organic solvent classes.

| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Predicted Solubility (mg/mL) | Mechanistic Rationale |

| Non-Polar | Heptane / Toluene | < 2.5 | < 0.1 | Incapable of disrupting N+–H⋯O− zwitterionic lattice. |

| Moderately Polar | Dichloromethane | 8.9 | 1.0 - 5.0 | Benzyl group provides weak lipophilic solvation; poor H-bonding limits total dissolution. |

| Polar Protic | Methanol | 32.7 | 15.0 - 30.0 | Strong H-bond donor/acceptor capabilities actively disrupt the crystal lattice. |

| Polar Aprotic | DMSO / DMF | > 36.0 | > 50.0 | High polarity and strong H-bond acceptance strongly solvate the zwitterionic core. |

Experimental Methodologies: Self-Validating Protocols

A common pitfall in early-stage development is treating solubility as a simple dissolution exercise. Zwitterions frequently undergo Solvent-Mediated Phase Transformations (SMPTs) , forming solvates or hydrates that alter the thermodynamic solubility limit . The protocols below are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Isothermal Shake-Flask Method with Solid-Phase Verification

This protocol decouples kinetic dissolution from true thermodynamic equilibrium.

-

Saturation: Add an excess of 1-benzylazetidine-3,3-dicarboxylic acid solid (approx. 100 mg) to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Thermal Equilibration: Place the vial in a thermoshaker at 25.0 ± 0.1 °C, agitating at 500 RPM.

-

Phase Separation: After 24 hours, extract a 1.0 mL aliquot and centrifuge at 10,000 x g for 15 minutes. Causality Note: Filtration is avoided here as zwitterions can adsorb onto standard membrane filters, artificially lowering the measured concentration.

-

Supernatant Analysis: Dilute the supernatant with a compatible mobile phase and analyze via HPLC-UV to determine the concentration ( C24h ).

-

Equilibrium Validation (The Trust Check): Repeat steps 3-4 at 48 hours to obtain C48h . Equilibrium is strictly validated only if the variance between C24h and C48h is < 2%.

-

Solid-Phase Verification: Isolate the residual solid pellet from the 48-hour sample and analyze it via X-Ray Powder Diffraction (XRPD). Causality Note: If the diffractogram differs from the bulk starting material, a phase shift (e.g., solvate formation) has occurred, meaning the measured solubility corresponds to a new pseudopolymorph, not the original API [[2]]([Link]).

Figure 2: Self-validating isothermal shake-flask workflow for zwitterion solubility.

Protocol B: pH-Shift Organic Extraction Workflow

To solubilize this compound in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) for synthetic workup, the zwitterionic network must be transiently disrupted [[3]]([Link]).

-

Biphasic Suspension: Suspend the compound in a 1:1 mixture of water and dichloromethane (DCM).

-

pH Adjustment: Adjust the aqueous phase pH to > 12.0 using 1M NaOH. This deprotonates the carboxylic acids, forming a highly water-soluble dianion.

-

Ion-Pairing: Causality Note: Because the neutral form is practically non-existent due to the wide pKa gap, standard pH extraction fails. To force organic extraction, introduce 1.2 equivalents of a lipophilic counterion, such as tetrabutylammonium bromide (TBAB) .

-

Extraction: The TBAB pairs with the anionic carboxylates, creating a lipophilic complex that readily partitions into the DCM layer. Separate the organic layer and evaporate to isolate the functionalized intermediate.

References

-

Fluorochem. "1-Benzylazetidine-3,3-dicarboxylic acid (CAS 106014-87-3)". 4

-

ChemicalBook. "3-Azetidinecarboxylic acid Properties".5

-

Wikipedia. "Azetidine". 1

-

PrepChem. "Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid". 6

-

ACS Crystal Growth & Design. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs". 2

-

ResearchGate. "How to desalt zwitterions?". 3

-

Cohlife. "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents". 7

Sources

Molecular Architecture and Synthetic Utility of 1-Benzylazetidine-3,3-dicarboxylic Acid in Modern Drug Discovery

Executive Summary

The paradigm of modern medicinal chemistry has increasingly shifted away from flat, sp2-hybridized aromatic systems toward highly saturated, sp3-rich, conformationally restricted scaffolds. Within this structural evolution, 1-benzylazetidine-3,3-dicarboxylic acid (CAS: 106014-87-3) has emerged as a highly versatile and valuable building block[1]. As a Senior Application Scientist, I have observed firsthand how the integration of the azetidine ring—a strained, four-membered nitrogen heterocycle—can dramatically improve the pharmacokinetic properties, metabolic stability, and target selectivity of lead compounds[1].

This technical guide explores the structural rationale, self-validating synthetic protocols, and pharmacological applications of 1-benzylazetidine-3,3-dicarboxylic acid, providing researchers and drug development professionals with an authoritative blueprint for utilizing this scaffold.

Structural and Physicochemical Profiling

The molecular architecture of 1-benzylazetidine-3,3-dicarboxylic acid is characterized by three distinct functional modules, each serving a specific purpose in drug design and synthesis:

-

The Azetidine Core: The four-membered ring inherently possesses high ring strain (~26 kcal/mol) and a compact spatial footprint[1]. This structural rigidity restricts the conformational freedom of attached pharmacophores, locking them into favorable binding geometries. Furthermore, the high Fsp3 (fraction of sp3 carbons) character directly correlates with improved aqueous solubility and reduced off-target toxicity[2].

-

The Gem-Dicarboxylic Acid Moiety (C3 Position): The presence of two carboxylic acid groups at the 3-position provides unique "exit vectors" for subsequent functionalization[1]. This geminal diacid can undergo selective mono-decarboxylation, peptide coupling, or act as a bidentate ligand for metal coordination. It serves as a rigidified analog of glutamic or aspartic acid, making it highly relevant in neuropharmacology[3].

-

The N-Benzyl Group: The benzyl moiety acts as a robust protecting group that withstands a wide range of orthogonal synthetic transformations (e.g., ester hydrolysis, amide coupling)[4]. In late-stage drug development, it can either be retained as a lipophilic anchor to interact with hydrophobic binding pockets or smoothly removed via palladium-catalyzed hydrogenolysis to yield the secondary amine for further derivatization.

Pharmacological advantages of integrating the azetidine-3,3-dicarboxylic acid scaffold.

Experimental Methodology: Synthesis & Isolation

Synthesizing highly strained heterocycles requires precise control over reaction conditions to prevent ring-opening. The following protocol details the synthesis of 1-benzylazetidine-3,3-dicarboxylic acid via the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine[4].

Causality of Experimental Choices

The oxidation of primary alcohols to carboxylic acids is typically achieved using harsh reagents (e.g., Jones reagent, KMnO4). However, the azetidine ring is highly susceptible to acid-catalyzed ring opening. To circumvent this, a nickel-catalyzed hypobromite oxidation is employed[4].

-

Mechanistic Insight: The combination of bromine and sodium hydroxide generates sodium hypobromite in situ. The addition of catalytic nickel(II) chloride results in the formation of nickel peroxide (a black/green precipitate), which acts as the active, mild, and highly selective oxidant. This alkaline environment perfectly preserves the integrity of the azetidine ring.

Step-by-Step Protocol (Self-Validating System)

Reagents: N-benzyl-3,3-bis(hydroxymethyl)azetidine (2.1 g), Bromine (10.6 g), NaOH (9.3 g), NiCl2·6H2O (1.5 g), Deionized Water (50 mL).

-

Catalyst Preparation: Dissolve NaOH (9.3 g) in 50 mL of water. Add NiCl2·6H2O (1.5 g) and the azetidine precursor (2.1 g) to the alkaline solution. Validation check: The solution will immediately form a light green/blue suspension of Ni(OH)2.

-

Oxidative Addition: Maintain the reaction vessel at strictly 20°C using a water bath. Slowly add Bromine (10.6 g) dropwise over a period of 8 hours. Validation check: The slow addition prevents thermal spikes that could lead to N-debenzylation or ring cleavage. The suspension will darken as active nickel peroxide is generated.

-

Reaction Maturation: Allow the mixture to stir overnight at room temperature to ensure complete conversion of the intermediate aldehydes to the dicarboxylic acid[4].

-

Filtration: Filter off the green precipitate (spent nickel hydroxide) through a Celite pad. The filtrate contains the sodium salt of the target molecule and sodium bromide[4].

-

Isolation via Differential Solubility: Evaporate the aqueous filtrate to complete dryness. Boil the resulting solid residue in absolute ethanol.

-

Logic: The desired product (as a sodium salt) and NaBr are insoluble in ethanol, while organic impurities dissolve. Filter the insoluble material[4].

-

-

Free Acid Generation: Dissolve the isolated sodium salt in a minimal amount of water and pass it through a strongly acidic cation-exchange resin (e.g., DOWEX 50WX8) or carefully acidify with 1M HCl to the isoelectric point to precipitate the pure 1-benzylazetidine-3,3-dicarboxylic acid.

Synthetic workflow for 1-benzylazetidine-3,3-dicarboxylic acid via Ni-catalyzed oxidation.

Pharmacological Integration & Medicinal Chemistry

The incorporation of the azetidine-3,3-dicarboxylic acid scaffold has proven transformative across several therapeutic domains:

-

Kinase Inhibitors (e.g., Btk): Derivatives of 1-benzylazetidine-3,3-dicarboxylate are utilized as core fragments in the synthesis of Bruton's tyrosine kinase (Btk) modulators[5]. The conformational rigidity of the azetidine ring positions the functional groups perfectly to interact with the ATP-binding pocket of Src-family kinases, which is critical for treating B-cell specific immunodeficiencies and malignancies[5].

-

Receptor Agonists/Antagonists: Azetidine-carboxylic acids serve as integral parts of sphingosine-1-phosphate receptor (S1P) agonists, which are pivotal in treating multiple sclerosis[6]. Furthermore, stereocontrolled azetidine dicarboxylic acids act as highly conformationally restricted analogs of NMDA, providing potent agonism at NMDA receptors for neuropharmacological applications[3].

-

Transition State Analogues: Reduced forms of the ester (e.g., 1-benzylazetidine-3,3-dimethanol) are critical intermediates in synthesizing transition state analogue inhibitors for enzymes like N-ribosyl hydrolases[7].

Quantitative Data Summary

The following table summarizes the critical physicochemical and analytical parameters of the core molecule and its primary synthetic ester intermediate.

| Parameter | Value / Description |

| Chemical Name | 1-Benzylazetidine-3,3-dicarboxylic acid |

| CAS Registry Number | 106014-87-3[4] |

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| Key Structural Features | High Fsp3 fraction, geminal dicarboxylate, N-benzyl protected |

| Primary Synthetic Precursor | N-benzyl-3,3-bis(hydroxymethyl)azetidine[4] |

| Diethyl Ester Precursor CAS | 642411-11-8[8] |

| 1H NMR (Ester, 400 MHz, DMSO-d6) | δ 7.29-7.34 (m, 2H), 7.22-7.27 (m, 3H), 4.17 (q, J=7.2 Hz, 4H), 3.56 (s, 2H), 3.51 (s, 4H)[5] |

References

- Source: US Patent 9447106B2 (Google Patents)

- Source: Journal of Medicinal Chemistry (ACS Publications)

- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL

- Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid Source: PrepChem URL

- Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL

- Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors Source: PMC / NIH URL

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Shop | Chemrio [chemrio.com]

Architecting Strained Scaffolds: Key Intermediates in 1-Benzylazetidine-3,3-dicarboxylic Acid Synthesis

Introduction

Azetidine-3,3-dicarboxylic acid derivatives are highly prized in modern drug discovery. They serve as conformationally restricted bioisosteres for amino acids and versatile building blocks for central nervous system (CNS) therapeutics. However, synthesizing the 4-membered azetidine ring is notoriously difficult due to high angle strain (~26 kcal/mol) and the entropic penalty of cyclization. The N-benzyl protected variant, 1-benzylazetidine-3,3-dicarboxylic acid , serves as the premier intermediate for downstream functionalization.

This technical guide critically evaluates the two predominant synthetic pathways—the modern malonate-derived bis-triflate route and the classical pentaerythritol-derived oxidation route. By analyzing the key intermediates, mechanistic causality, and validated experimental protocols, researchers can select the optimal strategy for their scale and safety requirements.

Section 1: The Malonate-Derived Bis-Triflate Pathway (Modern Approach)

Mechanistic Rationale

The modern synthesis circumvents late-stage harsh oxidations by installing the carboxylic acid equivalents early in the sequence via diethyl bis(hydroxymethyl)malonate. The critical challenge in this route is the ring closure. Standard leaving groups (such as mesylates or tosylates) often fail or require forcing conditions that lead to polymerization. By converting the diol into a bis-triflate intermediate , the leaving group ability is magnified by orders of magnitude. This exceptional electrophilicity allows the cyclization with benzylamine to proceed smoothly, overcoming the thermodynamic barrier of azetidine formation as documented in .

Figure 1: Malonate-derived bis-triflate pathway for 1-benzylazetidine-3,3-dicarboxylic acid.

Protocol 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

Causality & Validation: The bis-triflate intermediate is highly susceptible to hydrolysis; thus, strict cryogenic and anhydrous conditions are non-negotiable. The use of DIPEA acts as a non-nucleophilic base to sponge the generated triflic acid without competing with benzylamine during the cyclization step.

-

Activation: Charge a dry reactor with diethyl bis(hydroxymethyl)malonate (1.0 eq) and anhydrous acetonitrile. Cool the solution to -20 °C under a strict nitrogen atmosphere.

-

Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf2O, 2.1 eq) via an addition funnel over 50 minutes. Maintain the internal temperature below -10 °C to prevent premature decomposition of the forming bis-triflate.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

-

Self-Validation Check: Fuming may be observed in the headspace. At this stage, an aliquot should be taken; NMR analysis must confirm the clean formation of the bis-triflate intermediate before proceeding.

-

-

Cyclization: While maintaining the mixture at -10 °C, add additional DIPEA (2.5 eq) followed immediately by benzylamine (1.0 eq). Gradually warm the reaction to 70 °C and stir for 2 hours.

-

Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate. Purify via silica gel chromatography to isolate diethyl 1-benzylazetidine-3,3-dicarboxylate as a yellow oil.

Protocol 2: Saponification to 1-Benzylazetidine-3,3-dicarboxylic acid

-

Hydrolysis: Dissolve the isolated diethyl 1-benzylazetidine-3,3-dicarboxylate in a 1:1 mixture of THF and water.

-

Base Catalysis: Add LiOH or NaOH (3.0 eq) and stir vigorously at room temperature.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc) until the higher-Rf ester spot is completely consumed (typically 4-6 hours).

-

-

Acidification & Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. Extract the precipitated dicarboxylic acid with a polar organic solvent (e.g., 2-MeTHF), dry over Na2SO4, and concentrate in vacuo.

Section 2: The Pentaerythritol-Derived Oxidation Pathway (Classical Approach)

Mechanistic Rationale

Historically, the synthesis relied on the abundant industrial precursor pentaerythritol. After conversion to 2,2-bis(bromomethyl)propane-1,3-diol, reaction with benzylamine yields the key intermediate 1-benzyl-3,3-bis(hydroxymethyl)azetidine . The critical challenge in this route is the selective oxidation of the two primary alcohols to carboxylic acids without cleaving the N-benzyl bond or over-oxidizing the nitrogen. A nickel-catalyzed hypobromite oxidation is employed, as detailed in. The NiCl2 catalyst forms a higher-valent nickel oxide/hydroxide species in situ, which acts as the active oxidant, constantly regenerated by the hypobromite.

Figure 2: Classical pentaerythritol oxidation route to 1-benzylazetidine-3,3-dicarboxylic acid.

Protocol 3: Classical Oxidation of 1-Benzyl-3,3-bis(hydroxymethyl)azetidine

Causality & Validation: The slow addition of bromine is critical to control the exothermic generation of sodium hypobromite and prevent thermal runaway. The visual transition of the nickel catalyst serves as a built-in process indicator.

-

Setup: Suspend 1-benzyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in water containing a large excess of sodium hydroxide (approx. 15 eq) and a catalytic amount of nickel(II) chloride hexahydrate (0.1 eq).

-

Oxidation: Slowly add bromine (approx. 4.5 eq) dropwise at 20 °C over an 8-hour period.

-

Self-Validation Check: The reaction mixture will develop a distinct green/black precipitate of nickel hydroxide/peroxide, indicating the active catalytic cycle is functioning.

-

-

Workup: Stir the mixture overnight. Filter off the green precipitate to terminate the oxidation. Evaporate the filtrate to dryness.

-

Purification: Boil the resulting solid residue in ethanol. The desired product (as a sodium salt) and sodium bromide remain insoluble. Separate the insoluble material and subject it to acidic workup (pH ~3) to yield the free 1-benzylazetidine-3,3-dicarboxylic acid.

Section 3: Comparative Analysis of Key Intermediates

To guide synthetic strategy selection, the quantitative and qualitative metrics of both pathways are summarized below.

| Parameter | Malonate-Derived Pathway | Pentaerythritol-Derived Pathway |

| Key Intermediates | Bis-triflate malonate, Diethyl 1-benzylazetidine-3,3-dicarboxylate | 2,2-bis(bromomethyl)propane-1,3-diol, 1-Benzyl-3,3-bis(hydroxymethyl)azetidine |

| Ring-Closure Driving Force | Exceptional leaving group (Triflate) | Prolonged heating / High temperature |

| Late-Stage Transformation | Mild saponification (LiOH/NaOH) | Harsh oxidation (Br2/NaOH/NiCl2) |

| Scalability & Safety | High scalability; requires cryogenic cooling (-20°C) for Tf2O handling | Moderate; handles highly toxic/corrosive Br2 gas and heavy metals |

| Overall Yield | Moderate to High (60-80%) | Low to Moderate (30-50%) |

References

-

Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases Journal of Medicinal Chemistry, 2008, 51, 4, 901–911. URL:[Link]

- US Patent 4,778,577, 1988.

- US Patent 9,447,106 B2, 2016.

commercial availability of 1-benzylazetidine-3,3-dicarboxylic acid

An In-Depth Technical Guide to 1-Benzylazetidine-3,3-dicarboxylic acid: Synthesis, Commercial Availability, and Applications in Medicinal Chemistry

Introduction

1-Benzylazetidine-3,3-dicarboxylic acid is a niche yet valuable building block for researchers and scientists engaged in drug discovery and development. Its rigid four-membered azetidine core offers a unique three-dimensional scaffold that can impart desirable pharmacokinetic properties to a molecule, such as improved metabolic stability and aqueous solubility. The gem-dicarboxylic acid functionality at the 3-position provides a versatile handle for further chemical modifications and can act as a key pharmacophoric element, for instance, by chelating to metal ions in metalloenzyme inhibitors or by serving as a bioisostere for other functional groups. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and its applications in medicinal chemistry, with a focus on providing practical insights for professionals in the field.

Commercial Availability

The is limited, indicating its status as a specialized chemical intermediate. Researchers will likely need to rely on a small number of suppliers or consider custom synthesis for larger quantities. It is crucial to distinguish this compound from its more commonly available monocarboxylic analog, 1-benzylazetidine-3-carboxylic acid.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Codow | 1-Benzylazetidine-3,3-dicarboxylic acid | 106014-87-3 | ≥95% | Direct listing of the target compound. |

This table reflects the publicly available information and is not an exhaustive list. Availability and specifications should always be confirmed with the supplier.

Synthesis of 1-Benzylazetidine-3,3-dicarboxylic acid

Given the sparse commercial availability, a reliable synthesis protocol is essential for researchers requiring this compound. The following method is based on the oxidation of a diol precursor.

Synthesis Workflow

Caption: Reaction workflow for the synthesis of 1-benzylazetidine-3,3-dicarboxylic acid.

Experimental Protocol

This protocol is adapted from a known synthetic method[1].

-

Reaction Setup: In a suitable reaction vessel, a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in water is prepared. To this, add sodium hydroxide (NaOH, approx. 9 eq) and a catalytic amount of nickel(II) chloride hexahydrate (NiCl2·6H2O, approx. 0.3 eq).

-

Oxidation: While maintaining the temperature at 20°C, slowly add bromine (Br2, approx. 3 eq) to the reaction mixture over a period of 8 hours. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: After the addition of bromine is complete, the mixture is stirred overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

-

Workup: A green precipitate of nickel hydroxide will form. This is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the water.

-

Purification: The resulting residue is boiled in ethanol. The desired product, as its sodium salt, along with sodium bromide, is insoluble in hot ethanol and can be separated by filtration. The insoluble material is then subjected to an acidic workup (e.g., acidification with HCl to pH 2-3) to protonate the dicarboxylate, followed by extraction with a suitable organic solvent (e.g., ethyl acetate) or recrystallization to yield the final product, 1-benzylazetidine-3,3-dicarboxylic acid.

Expert Insights

-

Choice of Oxidant: The use of bromine in the presence of a nickel catalyst is a powerful method for oxidizing primary alcohols to carboxylic acids. The nickel catalyst is crucial for the efficiency of the reaction.

-

Temperature Control: Maintaining a low temperature during the bromine addition is critical to prevent side reactions and ensure the selectivity of the oxidation.

-

Workup and Purification: The differential solubility of the sodium salt of the product in hot ethanol is a key step in separating it from organic impurities. The final acidic workup is a standard procedure to obtain the free dicarboxylic acid.

Applications in Drug Discovery and Development

The unique structural features of 1-benzylazetidine-3,3-dicarboxylic acid make it an attractive scaffold in medicinal chemistry.

-

Metalloenzyme Inhibitors: The gem-dicarboxylic acid moiety can act as a chelating group for metal ions in the active sites of metalloenzymes. This has been demonstrated in the development of novel platinum-based anticancer agents. A study by Li et al. (2014) described the synthesis of oxaliplatin derivatives where 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions served as the leaving group. These complexes showed promising cytotoxicity against human breast and lung cancer cell lines.[2]

-

Constrained Scaffolds: The rigid azetidine ring system can be used to hold appended pharmacophoric groups in a specific orientation, which can lead to increased potency and selectivity for a biological target.

-

Peptidomimetics: Azetidine-based amino acids are valuable components in the design of peptidomimetics with improved proteolytic stability and conformational preferences.

Role as a Pharmacophore

Caption: Key pharmacophoric features of 1-benzylazetidine-3,3-dicarboxylic acid.

Quality Control and Characterization

For any synthetic compound intended for use in a research or development setting, rigorous quality control is paramount. The following is a proposed workflow for the characterization of 1-benzylazetidine-3,3-dicarboxylic acid.

QC Workflow

Caption: A standard quality control workflow for 1-benzylazetidine-3,3-dicarboxylic acid.

Expected Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic peaks for the benzyl group (aromatic protons around 7.2-7.4 ppm and a singlet for the benzylic CH₂), and signals for the azetidine ring protons. The absence of signals corresponding to the hydroxymethyl groups of the starting material would indicate complete oxidation.

-

¹³C NMR: The spectrum should show a signal for the quaternary carbon of the dicarboxylic acid group, the carbonyl carbons, and the carbons of the azetidine and benzyl groups.

-

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

HPLC: A reversed-phase HPLC method can be used to determine the purity of the compound. The peak area of the main component relative to the total peak area will give the percentage purity.

-

MS: Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak corresponding to the mass of the compound ([M+H]⁺ or [M-H]⁻).

-

Conclusion

1-Benzylazetidine-3,3-dicarboxylic acid is a specialized chemical building block with significant potential in medicinal chemistry. While its commercial availability is limited, a viable synthetic route exists, enabling its access for research purposes. Its unique structural features, including a rigid azetidine core and a gem-dicarboxylic acid moiety, make it a valuable tool for the design of novel therapeutics, particularly in the area of metalloenzyme inhibition. Rigorous analytical characterization is essential to ensure the quality of the synthesized material for its intended applications.

References

- Codow. (n.d.). CAS 106014-87-3 | 1-Benzylazetidine-3,3-dicarboxylic acid,≥95%.

- Li, G., Guo, Z., & Zhu, X. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity, 11(1), 115-25.

- PrepChem.com. (n.d.). Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid.

Sources

biological activity of 1-benzylazetidine-3,3-dicarboxylic acid derivatives.

An In-Depth Technical Guide to the Biological Activity of 1-Benzylazetidine-3,3-dicarboxylic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and biological activities of 1-benzylazetidine-3,3-dicarboxylic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique chemical scaffold.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its constrained, non-planar structure imparts a degree of conformational rigidity to molecules, which can be advantageous for binding to biological targets with high affinity and selectivity. The incorporation of an azetidine moiety can also influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents.

The 1-benzylazetidine-3,3-dicarboxylic acid core, in particular, offers several points for diversification. The benzyl group at the 1-position can be substituted to modulate lipophilicity and electronic properties. The gem-dicarboxylic acid at the 3-position provides a key functionality for coordination with metal ions or for further chemical modification into esters, amides, and other derivatives. This guide will delve into the known and potential biological activities of this versatile scaffold, with a primary focus on its application in anticancer therapies and its potential in neuroprotection and anti-inflammatory treatments.

Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid Derivatives

The synthesis of the 1-benzylazetidine-3,3-dicarboxylic acid scaffold is a crucial first step in exploring its biological potential. The following is a general, illustrative workflow for its preparation and subsequent derivatization.

Synthesis Workflow

Caption: General workflow for the synthesis of 1-benzylazetidine-3,3-dicarboxylic acid and its derivatives.

Experimental Protocol: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid

Step 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

-

To a solution of diethyl 1,3-dibromopropane-2,2-dicarboxylate in a suitable organic solvent (e.g., acetonitrile), add benzylamine and a non-nucleophilic base (e.g., potassium carbonate).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude diethyl 1-benzylazetidine-3,3-dicarboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 1-Benzylazetidine-3,3-dicarboxylic Acid

-

Dissolve the purified diethyl 1-benzylazetidine-3,3-dicarboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The product, 1-benzylazetidine-3,3-dicarboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Anticancer Activity: Platinum(II) Complexes

A significant area of investigation for 1-benzylazetidine-3,3-dicarboxylic acid derivatives has been their use as leaving groups in platinum(II) complexes, creating novel analogues of clinically used anticancer drugs like oxaliplatin.

Rationale and Mechanism of Action

Platinum-based drugs, such as cisplatin and oxaliplatin, exert their anticancer effects by binding to DNA, which ultimately triggers apoptosis in cancer cells. The general mechanism involves the platinum complex entering the cell, where the leaving group is displaced, allowing the platinum to form covalent bonds with the N7 atoms of purine bases in DNA. These DNA adducts distort the double helix, inhibit DNA replication and transcription, and lead to cell cycle arrest and apoptosis.

The 1-benzylazetidine-3,3-dicarboxylate moiety serves as a bidentate leaving group in these novel platinum complexes. The nature of the leaving group can influence the drug's stability, reactivity, and pharmacokinetic properties, potentially leading to an improved therapeutic index.

Signaling Pathway